sideroxylonal A

描述

准备方法

合成路线和反应条件: 从桉树叶中提取侧氧木酮 A 通常采用索氏提取法,使用石油醚和丙酮 4:1 的混合溶剂 . 然后使用高效液相色谱 (HPLC) 分析提取物,以定量测定该化合物 .

工业生产方法: 大规模分离侧氧木酮 A 可以通过真空液相色谱 (VLC) 和柱色谱法相结合来实现。 该过程涉及用一系列溶剂洗脱该化合物,从己烷开始,逐渐用乙酸乙酯提高极性 . 这种方法能够以高纯度高效且经济地生产侧氧木酮 A.

化学反应分析

反应类型: 侧氧木酮 A 会发生各种化学反应,包括氧化、还原和取代反应。

常见的试剂和条件:

氧化: 在酸性条件下,可以使用高锰酸钾或三氧化铬等试剂氧化侧氧木酮 A.

还原: 还原反应可以在钯催化剂存在下,使用氢气进行。

取代: 取代反应通常涉及在碱性条件下亲核试剂,如氢氧根离子或胺。

主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成羧酸,而还原可能会生成醇。

科学研究应用

Cytotoxic Activity and Cancer Research

Sideroxylonal A has demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF7 (breast carcinoma), HEP2 (laryngeal carcinoma), and CaCo (colonic adenocarcinoma). In a study isolating phloroglucinol compounds from Eucalyptus leaves, both this compound and its derivatives exhibited selective toxicity towards cancer cells while showing lower cytotoxicity against normal fibroblast cells. The IC50 values for this compound were notably lower than those for standard chemotherapeutics like Doxorubicin, indicating its potential as a lead compound for developing anti-cancer therapies .

| Compound | IC50 (μg/mL) | MCF7 | HEP2 | CaCo | 10 FS (Normal) |

|---|---|---|---|---|---|

| This compound | 4.4 ± 0.25 | 8.6 ± 0.29 | 13.6 ± 0.62 | 11.6 ± 0.47 | 55.4 ± 1.4 |

| Sideroxylonal B | 7.2 ± 0.5 | 4.4 ± 0.25 | 7.2 ± 0.5 | 4.0 ± 0.36 | 43 ± 0.8 |

| Macrocarpal A | 7.8 ± 0.3 | 14.8 ± 0.55 | 14.8 ± 0.55 | 11.4 ± 0.45 | 50.1 ± 1.12 |

| Doxorubicin | ~0.7 | ~0.8 | ~0.69 | ~0.69 | ≥70 |

Agricultural Applications

This compound has been studied for its role in plant defense mechanisms, particularly in Eucalyptus species against herbivory and environmental stressors. Research indicates that higher concentrations of sideroxylonals can enhance resistance to insect browsing, which is crucial for the successful establishment of trees in agricultural landscapes . This suggests potential applications in sustainable forestry and agriculture, where enhancing plant resilience is a priority.

Environmental Protection

The presence of sideroxylonals, including this compound, has been linked to photoprotection in plants, aiding in their survival under intense light conditions . This property could be leveraged in ecological restoration projects or in the development of crops that are more resilient to climate change impacts.

Extraction and Quantification

The extraction of sideroxylonals from Eucalyptus foliage has been optimized using techniques such as sonication and high-performance liquid chromatography (HPLC). These methods allow for rapid quantification of sideroxylonals, facilitating studies on their ecological roles and potential applications .

Recommended Extraction Procedure:

- Sample Preparation : Use freeze-dried, ground foliage.

- Solvent Mixture : Prepare a solution of acetonitrile with water (7%).

- Sonication : Sonicate the mixture for about five minutes.

- Filtration : Filter the extract through a 0.45 µm filter.

- HPLC Analysis : Analyze using isocratic conditions with acetonitrile-water mixture.

作用机制

侧氧木酮 A 主要通过与其细胞受体和酶相互作用来发挥作用。 它与特定分子靶标结合,例如参与食草动物代谢途径的酶,从而抑制其活性 . 这种抑制导致食用含有侧氧木酮 A 的桉树叶的食草动物减少进食和生长 .

类似化合物:

侧氧木酮 B: 另一种存在于桉树属植物中的甲酰化间苯三酚化合物,在特定碳原子的立体化学方面有所不同.

侧氧木酮 C: 侧氧木酮 A 的异构体,具有相似的生物活性,但结构特征不同.

独特性: 侧氧木酮 A 因其特定的立体化学及其强大的生物活性而独一无二。 它是某些桉树属植物中最丰富的甲酰化间苯三酚化合物,因其在植物防御机制中的作用而被广泛研究 .

相似化合物的比较

Sideroxylonal B: Another formylated phloroglucinol compound found in Eucalyptus species, differing in stereochemistry at specific carbon atoms.

Sideroxylonal C: An isomer of Sideroxylonal A with similar biological activities but different structural features.

Uniqueness: this compound is unique due to its specific stereochemistry and its potent biological activities. It is the most abundant formylated phloroglucinol compound in certain Eucalyptus species and has been extensively studied for its role in plant defense mechanisms .

生物活性

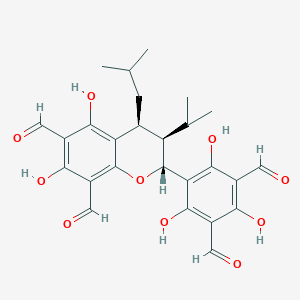

Sideroxylonal A is a phloroglucinol derivative primarily found in various Eucalyptus species, including Eucalyptus loxophleba and Eucalyptus albens. This compound has garnered attention due to its significant biological activities, particularly its effects on herbivore foraging behavior and its antibacterial properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its impact.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a complex structure that contributes to its biological functions. The compound is a dimer of phloroglucinol, which is known for its diverse biological activities.

1. Effects on Herbivore Foraging Behavior

Research has shown that this compound influences the foraging behavior of herbivores, particularly marsupials such as the common ringtail possum (Pseudocheirus peregrinus). In a study examining the natural variation of sideroxylonal concentrations in Eucalyptus melliodora foliage, it was found that:

- Concentration Range : Sideroxylonal concentrations varied significantly from 0.32 to 12.97 mg g-DM.

- Feeding Patterns : As the concentration of sideroxylonal increased, possums exhibited a decrease in total intake, rate of intake, and intake per feeding bout. They also increased their cumulative feeding time without altering the total feeding time or number of feeding bouts .

Table 1: Impact of Sideroxylonal Concentration on Possum Feeding Behavior

| Sideroxylonal Concentration (mg g-DM) | Total Intake (g) | Rate of Intake (g/min) | Cumulative Feeding Time (min) |

|---|---|---|---|

| 0.32 | 15.2 | 2.5 | 30 |

| 6.00 | 10.5 | 1.8 | 40 |

| 12.97 | 7.0 | 1.2 | 50 |

This behavioral response suggests that this compound acts as a plant secondary metabolite (PSM), influencing herbivore dietary choices and potentially affecting plant selection in natural habitats.

2. Antibacterial Activity

This compound has also been studied for its antibacterial properties. It has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 40 µg/mL |

Case Studies

Case Study 1: Foraging Behavior in Natural Settings

In a field study conducted over several nights, researchers observed ringtail possums foraging on Eucalyptus foliage with varying concentrations of this compound. The results indicated that higher concentrations led to significant changes in feeding efficiency and behavior, suggesting that herbivores may adapt their foraging strategies based on the chemical composition of their food sources .

Case Study 2: Antibacterial Screening

A laboratory study screened various extracts from Eucalyptus species containing this compound against common bacterial pathogens. The results confirmed the compound's effectiveness as an antibacterial agent, highlighting its potential use in developing natural antimicrobial products .

属性

IUPAC Name |

(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQDMQGEKNBIPF-FLFOAQQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sideroxylonal A and where is it found?

A1: this compound is a secondary metabolite belonging to the formylated phloroglucinol (FPC) class. It is primarily found in the leaves of certain Eucalyptus species. [, , , ]

Q2: Why is this compound important in the context of plant-herbivore interactions?

A2: this compound acts as a potent feeding deterrent for various mammalian herbivores, including koalas (Phascolarctos cinereus) and common brushtail possums (Trichosurus vulpecula). [, , , ] Its presence significantly influences the palatability of Eucalyptus leaves to these animals. [, ]

Q3: How does the concentration of this compound in Eucalyptus foliage vary?

A3: this compound concentrations exhibit significant variation both spatially and temporally. Factors influencing this variation include:

- Interspecific variation: Different Eucalyptus species naturally produce varying levels of this compound. [, ]

- Intraspecific variation: Even within the same species, individual trees can exhibit significant differences in this compound concentration due to genetic factors. [, , , ]

- Environmental factors: Factors like light exposure, nutrient availability, and temperature can impact this compound production in Eucalyptus trees. [, , , ]

- Ontogenetic variation: The concentration of this compound changes as the Eucalyptus tree matures. Typically, younger leaves and juvenile foliage tend to have higher concentrations than older leaves and adult foliage. [, , ]

Q4: Are there any known ecological consequences of this variation in this compound concentration?

A4: Yes, the variability in this compound levels contributes to:

- Habitat patchiness: For herbivores like koalas and possums, this variation creates a mosaic of palatable and less palatable trees within their feeding range. This forces them to make foraging decisions based on leaf chemistry. [, , ]

- Differential herbivore pressure: The spatial and temporal variation in this compound likely contributes to the evolution of plant resistance and influences the selective pressure exerted by herbivores on Eucalyptus populations. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C23H26O9 and its molecular weight is 446.45 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Researchers primarily employ nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS) for structural elucidation and confirmation of this compound. [, ]

Q7: What analytical methods are commonly used to quantify this compound in Eucalyptus foliage?

A7: High-performance liquid chromatography (HPLC) is the preferred method for quantifying this compound. [, ] Different extraction methods have been explored to optimize recovery, including Soxhlet extraction and sonication. [, ]

Q8: How stable is this compound under different storage conditions?

A8: this compound is susceptible to degradation under certain conditions. Factors affecting its stability include:

- Temperature: Oven-drying at elevated temperatures (e.g., 40°C) results in significant loss of this compound compared to freeze-drying. []

- Storage time: Prolonged storage of dry, ground Eucalyptus leaf at room temperature leads to a gradual decline in this compound content. []

- Solvent: Storage in mobile phase (used in HPLC) can also lead to slow deterioration of this compound over time. []

Q9: Does this compound possess any biological activities beyond herbivore deterrence?

A9: Research suggests that this compound exhibits additional biological activities, including:* Antioxidant activity: this compound may play a role in protecting Eucalyptus leaves against oxidative stress induced by environmental factors like chilling. [] * Antifouling activity: Studies have demonstrated the potent ability of this compound to inhibit the attachment of blue mussels (Mytilus edulis galloprovincialis), suggesting its potential use as an environmentally friendly antifouling agent. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。